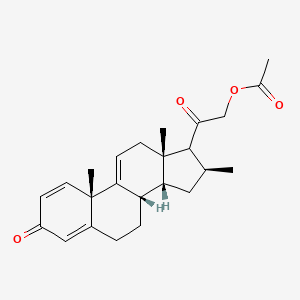
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate typically involves multiple steps, starting from simpler steroidal precursors. The process often includes:
Oxidation: Introduction of keto groups at specific positions.
Reduction: Selective reduction of double bonds.
Acetylation: Introduction of the acetate group at the 21st position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional keto-steroids, while reduction can produce fully saturated steroidal compounds.
Scientific Research Applications
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate has been explored for various scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and research chemicals.
Mechanism of Action
The mechanism of action of (16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate involves its interaction with specific molecular targets, such as steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 17-Hydroxy-16alpha-methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
- (16Alpha,17E)-16-Methyl(d3)-20-[(trimethylsilyl)oxy]-pregna-1,4,9(11),17(20)-tetraen-3-one
Uniqueness
(16alpha,17xi)-16-Methyl-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to other similar steroidal compounds.
Properties
Molecular Formula |
C24H30O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,10S,13S,14R,16S)-10,13,16-trimethyl-3-oxo-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H30O4/c1-14-11-20-18-6-5-16-12-17(26)7-9-23(16,3)19(18)8-10-24(20,4)22(14)21(27)13-28-15(2)25/h7-9,12,14,18,20,22H,5-6,10-11,13H2,1-4H3/t14-,18+,20+,22?,23-,24-/m0/s1 |
InChI Key |
SZOCJNYVWVFBFU-XVDWBAPLSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4(C3=CC[C@@]2(C1C(=O)COC(=O)C)C)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3=CCC2(C1C(=O)COC(=O)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


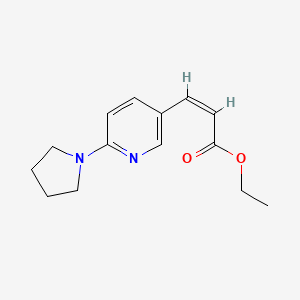
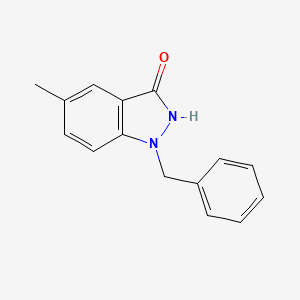
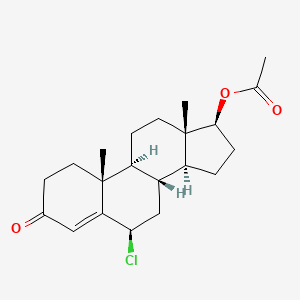
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13403189.png)
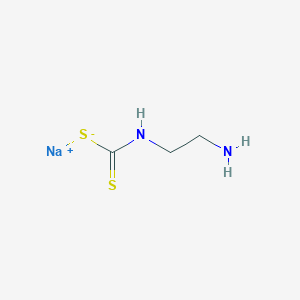
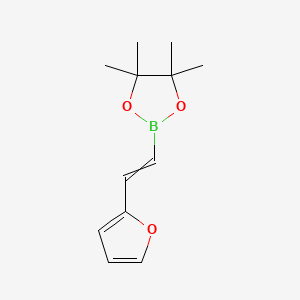
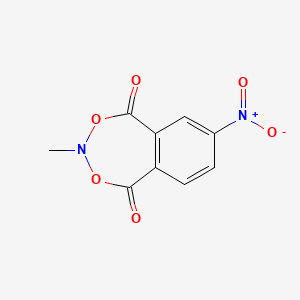


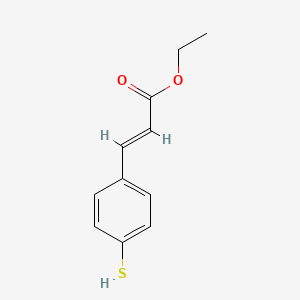
![Methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B13403233.png)
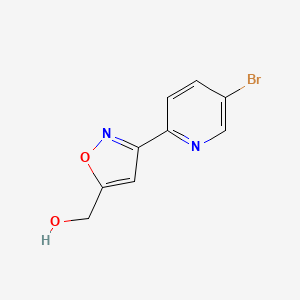
![1-[3-[[5-(4-Amino-5-bromopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea](/img/structure/B13403244.png)
![3-[[(2S,3S)-3-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)piperidin-1-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one](/img/structure/B13403255.png)
